N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches : Research in synthetic chemistry has led to the development of various furan and thiomorpholine derivatives through novel synthetic routes, offering high yields and purity, which indicate a lack of side reactions and by-products. Such methods could be applicable to the synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide, providing a foundation for its characterization and potential applications in medicinal chemistry (Loganathan Velupillai et al., 2015).
Biological Evaluation
- Pharmacological Activities : Derivatives of furan and thiomorpholine have been explored for their antibacterial, antifungal, and antiprotozoal activities. Such studies suggest that these compounds could have therapeutic potential, highlighting the importance of evaluating this compound for similar biological activities (Sandra M. Bonilla-Castañeda et al., 2022).
Material Science and Chemical Properties
- Structural and Vibrational Studies : Advanced structural studies, including crystallography and vibrational spectroscopy, have been conducted on furan and thiomorpholine derivatives. These studies offer insights into the molecular geometry, conformational stability, and intermolecular interactions of such compounds, which are crucial for understanding their reactivity and potential applications in material science (Hong Sun et al., 2021).
Advanced Applications
- Chemosensor Development : Furan derivatives have been utilized in the development of chemosensors for the detection of metal ions and other analytes. This application demonstrates the versatility of furan compounds in analytical chemistry and suggests potential areas of research for this compound in sensor technology (P. Ravichandiran et al., 2020).
Future Directions
Mechanism of Action
The presence of the ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This can be used as a strategy to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
The mode of action of furan derivatives can vary widely depending on the specific compound and its targets. For example, some furan derivatives act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-11-23-15-17)21-9-12-24-13-10-21/h1-5,8,11,15,18H,6-7,9-10,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYVBFOUDUMGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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